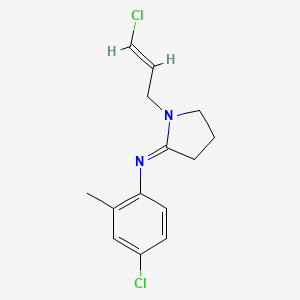
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This particular compound features a pyrrolidine ring substituted with a 4-chloro-2-methylphenyl imino group and a 3-chloro-2-propenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chloro-2-Methylphenyl Imino Group: This step involves the reaction of the pyrrolidine ring with 4-chloro-2-methylbenzaldehyde in the presence of a suitable catalyst.
Addition of the 3-Chloro-2-Propenyl Group: This can be done through a substitution reaction using 3-chloro-2-propenyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
N-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
4-Chloropyrrolidine: A chloro-substituted derivative of pyrrolidine.
Uniqueness
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chloro-2-methylphenyl imino group and the 3-chloro-2-propenyl group makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
32280-72-1 |
|---|---|
Formule moléculaire |
C14H16Cl2N2 |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-1-[(E)-3-chloroprop-2-enyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C14H16Cl2N2/c1-11-10-12(16)5-6-13(11)17-14-4-2-8-18(14)9-3-7-15/h3,5-7,10H,2,4,8-9H2,1H3/b7-3+,17-14? |
Clé InChI |
JFCLLYIQQNUTEN-QTGLWHKESA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)N=C2CCCN2C/C=C/Cl |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=C2CCCN2CC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


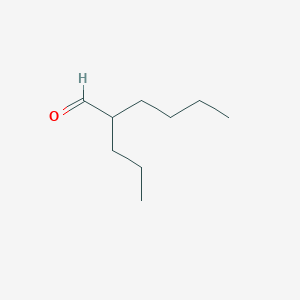
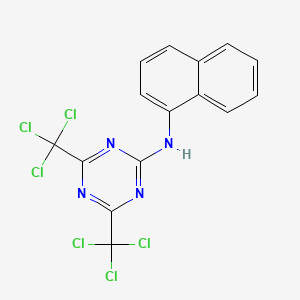

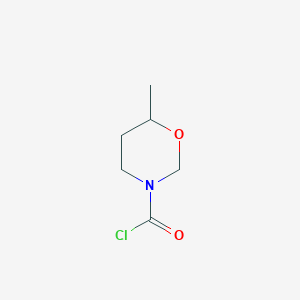
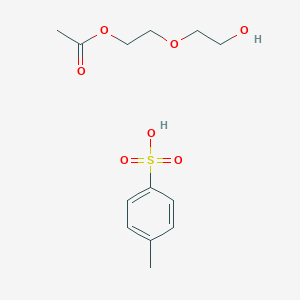
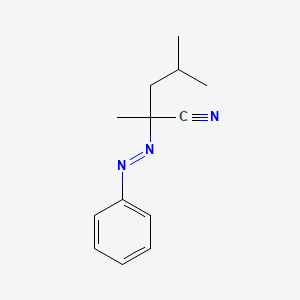

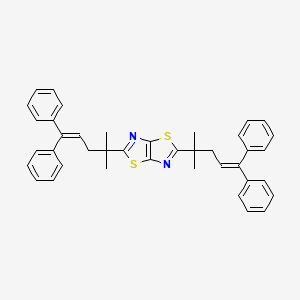
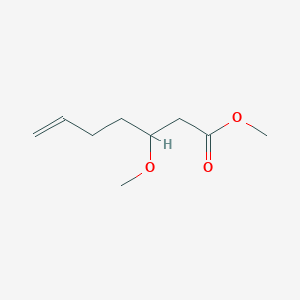
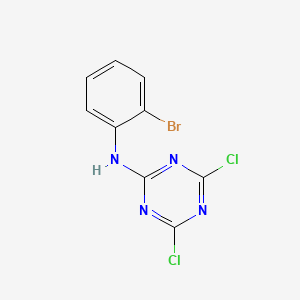

![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
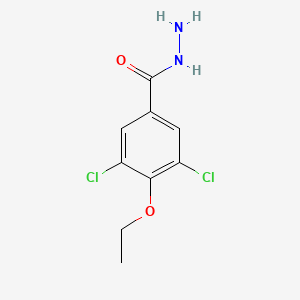
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
